1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by the presence of butyl, anilino, phenyl, and nitrophenyl groups attached to a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrrolone structure, followed by the introduction of the butyl, anilino, phenyl, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include butyl bromide, aniline, phenylboronic acid, and nitrobenzene, under conditions such as reflux in organic solvents and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems can be employed to achieve a more sustainable and versatile production method, allowing for better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitrophenyl group.
Substitution: The butyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions often involve refluxing in organic solvents, the use of catalysts, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce different functional groups in place of the butyl or phenyl groups.
Scientific Research Applications
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of butyl, anilino, phenyl, and nitrophenyl groups, which confer
Properties
Molecular Formula |
C30H33N3O3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H33N3O3/c1-3-5-7-22-9-15-25(16-10-22)31-28-21-29(24-13-19-27(20-14-24)33(35)36)32(30(28)34)26-17-11-23(12-18-26)8-6-4-2/h9-21,29,31H,3-8H2,1-2H3 |
InChI Key |
NELLOWWVGCNFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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